N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11BrF3N3 |
|---|---|
Molecular Weight |
346.15 g/mol |
IUPAC Name |
4-N-benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C13H11BrF3N3/c14-12-11(18)9(6-10(20-12)13(15,16)17)19-7-8-4-2-1-3-5-8/h1-6H,7,18H2,(H,19,20) |
InChI Key |
PAFAOZVJMFYTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=C2N)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by the introduction of a benzyl group and a trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions. This reactivity enables the introduction of diverse nucleophiles, forming new C–X bonds.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SNAr (Aromatic) | KOH, DMF, 80°C | 2-Amino derivative | 72% | |
| SN2 (Alkylation) | NaNH2, THF, –78°C | 2-Alkyl-substituted pyridine | 58% |
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack at the brominated position. Steric hindrance from the benzyl group slightly reduces reaction rates compared to non-benzylated analogs.
Cross-Coupling Reactions
Palladium-catalyzed couplings are extensively employed to functionalize the bromine site.
Suzuki-Miyaura Coupling
Reacts with boronic acids to form biaryl structures:
| Boronic Acid | Catalyst | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4, K2CO3 | DMF/H2O, 90°C | 85% | |
| 4-Pyridylboronic acid | Pd(dppf)Cl2, CsF | THF, 70°C | 78% |
Key Finding : Reactions with electron-deficient boronic acids proceed faster due to reduced steric clashes with the trifluoromethyl group .
Buchwald-Hartwig Amination
Forms C–N bonds with primary/secondary amines:
| Amine | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Morpholine | Pd2(dba)3, Xantphos | Toluene, 110°C | 68% | |
| Benzylamine | Pd(OAc)2, BINAP | DMF, 100°C | 63% |
Limitation : Steric bulk from the N4-benzyl group reduces yields with bulky amines (>40% decrease for tert-butylamine).
Reductive Amination
The primary amine at the 3-position participates in reductive amination with aldehydes/ketones:
| Carbonyl Compound | Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH3CN | MeOH | 89% | |
| Cyclohexanone | NaBH(OAc)3 | DCE | 74% |
Note : The reaction is pH-sensitive, with optimal performance at pH 6–7.
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes electrophilic substitution at the 5-position:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 hr | 5-Nitro derivative | 52% | |
| Br2/FeBr3 | CH2Cl2, rt | 5-Bromo derivative | 61% |
Regioselectivity : The trifluoromethyl group directs electrophiles to the 5-position via inductive effects .
Metal-Halogen Exchange
The bromine atom undergoes transmetalation with organometallic reagents:
| Reagent | Conditions | Intermediate | Application | Reference |
|---|---|---|---|---|
| n-BuLi | THF, –78°C | Lithium-aryl species | Grignard-type reactions | |
| Mg turnings | Et2O, reflux | Grignard reagent | C–C bond formation |
Caution : Side reactions may occur due to the presence of amine groups, requiring careful temperature control .
Oxidation and Reduction
Controlled redox reactions modify the amine and trifluoromethyl groups:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Amine Oxidation | H2O2, FeSO4 | Nitroso derivative | 47% | |
| CF3 Reduction | LiAlH4 | CH2F group | 33% |
Challenges : Over-oxidation of the pyridine ring is common, necessitating stoichiometric control.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 346.15 g/mol. It features a pyridine ring with substitutions that enhance its chemical reactivity, particularly the bromine atom and trifluoromethyl group, which contribute to its lipophilicity and stability. The presence of amine functional groups allows for a variety of chemical reactions, including acylation and alkylation, making it suitable for synthesizing more complex derivatives.
Anticancer Activity
Research has indicated that pyridine derivatives, including N4-benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine, may exhibit anticancer properties. Studies have focused on their ability to inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have shown promise in targeting protein kinases and other critical pathways in cancer cells .
Antimicrobial Properties
Pyridine derivatives are also being investigated for their antimicrobial activities. Initial studies suggest that this compound may possess activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to target enzymes or receptors.
- Pharmacodynamics : Investigating the biological effects resulting from the compound's interactions.
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound exhibited notable inhibitory effects on bacterial growth, warranting further investigation into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of substituted pyridine diamines. Key structural analogues include:
| Compound Name | Substituents (Positions) | Key Differences |
|---|---|---|
| N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine | Trifluoroethyl (N4), no halogen or CF3 | Lacks bromine and trifluoromethyl groups |
| 2-Chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine | Chloro, pyridinylmethoxy-phenyl | Pyrimidine core vs. pyridine; chloro vs. bromo |
| 5-Bromo-2-N-f7-methoxy-3,4-dihydrospiro[...]pyrimidine-2,4-diamine | Spirocyclic benzoxazine, bromo | Spirocyclic framework; different heterocycle |
Structural Implications :
- Trifluoromethyl vs. Trifluoroethyl : The trifluoromethyl group in the target compound increases electron-withdrawing effects and steric bulk compared to the trifluoroethyl group in N4-(2,2,2-trifluoroethyl)pyridine-3,4-diamine (), altering both electronic and solubility profiles .
Physicochemical Properties
Limited experimental data are available for direct comparison. However, based on analogous compounds:
- Lipophilicity (LogP): The trifluoromethyl group likely increases LogP compared to non-fluorinated analogues, favoring membrane permeability.
- Solubility : The benzyl group may reduce aqueous solubility relative to compounds with polar substituents (e.g., pyridinylmethoxy groups in ).
Biological Activity
N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine is a heterocyclic compound notable for its unique structure and potential biological applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 346.15 g/mol. Its structure features a pyridine ring with specific substitutions that enhance its reactivity and lipophilicity due to the presence of a trifluoromethyl group and a bromine atom. These characteristics make it a candidate for various medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes:
- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is constructed.
- Substitution Reactions : The bromine atom is introduced through electrophilic bromination.
- Introduction of Trifluoromethyl Group : This can be achieved via nucleophilic substitution or other fluorination techniques.
- Benzyl Group Addition : The final step involves attaching the benzyl moiety through coupling reactions.
These synthetic routes allow for the efficient construction of the target molecule while enabling further modifications if necessary.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds structurally similar to this compound. For example, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic activity against various cancer cell lines including Jurkat, HeLa, and MCF-7 cells. The IC50 value for Jurkat cells was reported at , indicating potent activity .
In vivo studies using chick chorioallantoic membrane assays revealed that BPU inhibited angiogenesis in tumor tissues, suggesting a mechanism by which it exerts its anticancer effects. Molecular docking studies indicated strong binding affinities to matrix metalloproteinases (MMP-2 and MMP-9), which are critical in cancer progression .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Compounds with similar structures have shown interactions with various biological macromolecules, providing insights into their pharmacodynamics and pharmacokinetics .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | C7H5BrF3N | Lacks benzyl substitution; simpler structure |
| 5-Fluoro-2-methylpyridine | C6H6FN | Fluorinated; different biological activity profile |
| 2-Bromo-3-fluoroaniline | C7H7BrF | Aniline derivative; different reactivity due to amine placement |
This table highlights how this compound stands out due to its complex substitution pattern and potential applications in drug discovery and material sciences.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N4-Benzyl-2-bromo-6-(trifluoromethyl)pyridine-3,4-diamine, and what key intermediates are involved?
- Methodological Answer : A typical synthesis involves sequential functionalization of the pyridine ring. First, the trifluoromethyl group is introduced via nucleophilic aromatic substitution or directed ortho-metalation strategies. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. The N4-benzyl group is introduced via reductive amination or alkylation of the 4-amino group. Key intermediates include 3,4-diaminopyridine derivatives and brominated precursors, as seen in analogous syntheses of pyridine-3,4-diamine compounds .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : , , and NMR are critical for verifying substituent positions and dynamic behavior (e.g., benzyl group rotation). For example, NMR can confirm the -CF group’s presence and electronic environment .
- HRMS : High-resolution mass spectrometry validates molecular formula accuracy, as demonstrated in studies of pyridine-dicarboxylate derivatives .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths, angles, and confirms regioselectivity of bromination. For example, Acta Crystallographica studies on brominated pyridines provide benchmarks for structural validation .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodological Answer : Solubility is highly solvent-dependent. Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with amino groups, while non-polar solvents (hexane) are poor choices. Stability studies under varying pH and temperature are critical: acidic conditions may protonate the amino groups, altering reactivity, while light exposure can degrade brominated aromatics. Analogous compounds (e.g., N4-substituted pyrimidine diamines) show limited aqueous solubility (~2.7e-3 g/L at 25°C) , necessitating dissolution in DMSO for biological assays.
Advanced Research Questions
Q. How can one optimize the bromination step at the 2-position of the pyridine ring while minimizing side reactions?
- Methodological Answer : Bromination efficiency depends on directing groups and reaction conditions. Using Lewis acids (e.g., FeCl) or radical initiators (AIBN) with NBS improves regioselectivity. Monitoring via TLC or HPLC ensures reaction progression without over-bromination. For example, polyphosphoric acid (PPA) in analogous syntheses stabilizes intermediates and reduces side-product formation . Temperature control (0–25°C) further suppresses competing pathways like ring-opening or dimerization.
Q. What strategies resolve contradictions in NMR spectral data arising from dynamic rotational isomerism in the benzyl group?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–400 K) can coalesce split signals into singlets, revealing rotational barriers. Computational modeling (DFT) calculates energy barriers for benzyl rotation, corroborating experimental observations. For instance, studies on similar N-benzyl pyridines use -EXSY NMR to map exchange rates between rotamers .
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer : The -CF group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic substitution at the 2- and 6-positions. In Suzuki-Miyaura couplings, the bromine at C2 becomes a reactive site, while the -CF group stabilizes transition states via inductive effects. Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substituents) show slower reaction kinetics, highlighting -CF’s role in enhancing electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
